1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene
Description
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-5-3-1-2-4(9)6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKRLOATYZXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217672 | |
| Record name | Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-86-7 | |
| Record name | Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404193-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chlorodifluoromethoxy)-3-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Nitration
- Reaction: Aromatic nitration using a mixture of nitric and sulfuric acids.
- Temperature: Maintained between 0°C and 5°C to control regioselectivity.
- Outcome: Formation of nitrobenzene derivatives with nitration at the para or ortho positions, influenced by existing substituents.
Step 2: Fluorination
- Reaction: Electrophilic fluorination using reagents like Selectfluor.
- Conditions: Conducted at room temperature or slightly elevated temperatures (20-40°C).
- Outcome: Incorporation of fluorine atoms at targeted positions, guided by electronic effects of existing groups.
Step 3: Introduction of the Chloro(difluoro)methoxy Group
Step 4: Purification
- Method: Liquid-liquid extraction followed by chromatography.
- Solvents: Ethyl acetate, MTBE, or dichloromethane.
- Outcome: Isolation of the target compound with purity suitable for further research or industrial use.
Data Table Summarizing Key Parameters
Research Findings & Notes
- Reaction Optimization: Recent patents and research articles emphasize the importance of temperature control and reagent excess to maximize regioselectivity and yield.
- Industrial Scale: Continuous flow reactors are increasingly used to improve safety and efficiency, especially during fluorination and nitration steps.
- Environmental Considerations: Use of greener solvents and recycling of reagents is recommended to minimize environmental impact.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and fluoro). Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials with unique electronic or optical properties.
Agricultural Chemistry: It serves as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides.
Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1047648-45-2
- Molecular Formula: C₇H₄ClF₂NO₃
- Molecular Weight : 223.561 g/mol
- Purity : 95%
Structural Features :
This compound is a nitrobenzene derivative with a unique substitution pattern:
- A chloro(difluoro)methoxy group (-O-CF₂Cl) at position 1.
- A fluoro (-F) substituent at position 3.
- A nitro (-NO₂) group at position 2.
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical differences between the target compound and its analogues:
Substituent Effects on Bioactivity
- Chloro vs. However, chloro derivatives are generally more lipophilic, favoring membrane penetration in antimicrobial applications .
- Methoxy vs. Chloro(difluoro)methoxy: Methoxy (-OCH₃) groups (e.g., in 1,5-Dichloro-3-Methoxy-2-nitrobenzene) improve antifungal activity due to hydrogen-bonding capacity .
Fluoro Substitution : Fluoro groups enhance metabolic stability and electron-withdrawing effects, accelerating electrophilic substitution reactions at the nitro group. The dual fluoro substitution in 1-Chloro-2,4-difluoro-3-nitrobenzene may reduce reactivity compared to the target compound’s single fluoro substituent .
Biological Activity
1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene, with the molecular formula C₇H₃ClF₃NO₃, is an organic compound notable for its unique structural features, including a chloro(difluoro)methoxy group, a fluoro group, and a nitro group attached to a benzene ring. This compound has garnered interest in medicinal chemistry and related fields due to its potential biological activities and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₃ClF₃NO₃ |
| Molecular Weight | 241.55 g/mol |
| Physical State | Light yellow liquid |
| Functional Groups | Chloro, difluoromethoxy, fluoro, nitro |
The presence of electron-withdrawing groups such as the nitro and chloro functionalities enhances the compound's reactivity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of its functional groups allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
- Modulation of Receptor Function : It may alter the activity of certain receptors, affecting cellular signaling pathways.
Case Studies
Several case studies highlight the biological potential of structurally related compounds:
- Fluconazole Analogs : Research on fluconazole analogs has shown that modifications in the aromatic ring can significantly enhance antifungal activity. For example, certain derivatives exhibited MIC values as low as 0.31 μg/mL against Candida albicans . This suggests that similar modifications in this compound could yield potent antifungal agents.
- Antiparasitic Effects : Studies on benzofuroxans indicated their potential as monoamine oxidase inhibitors and calcium channel modulators . These findings suggest that further exploration of this compound could reveal similar therapeutic applications.
Safety and Handling
Given its structural characteristics, handling this compound requires caution due to potential toxicity associated with nitroaromatic compounds. Safety assessments should be conducted to evaluate its effects in biological systems.
Q & A
Q. What are the recommended methodologies for synthesizing 1-[chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene?
Synthesis typically involves sequential halogenation and nitration steps. Key strategies include:
- Precursor Selection : Computational tools (e.g., PubChem, DSSTox) can predict feasible precursors by scoring plausibility (Min. plausibility = 0.01) and leveraging databases like PISTACHIO and REAXYS for reaction pathway validation .
- Halogenation : Introduce the chloro(difluoro)methoxy group via nucleophilic substitution using chlorodifluoroacetic anhydride (e.g., CAS 2834-23-3) under controlled conditions .
- Nitration : Optimize regioselectivity using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.
Q. How should structural characterization be performed for this compound?
- X-ray Crystallography : Resolve the nitro and halogen substituents' spatial arrangement. For related compounds, monoclinic systems (e.g., P21/c, a = 13.9226 Å, β = 101.874°) are common, with refinement achieving R-factors < 0.04 .
- Spectroscopy : Use ¹⁹F NMR to confirm chloro(difluoro)methoxy and fluorine positions (δ ≈ -70 to -110 ppm). Cross-validate with IR for nitro group absorption (~1520 cm⁻¹) .
Q. What safety protocols are critical during handling?
- Exposure Mitigation : Use fume hoods (local ventilation) and PPE (gloves, goggles). For spills, avoid water jets; employ absorbents like vermiculite .
- Thermal Stability : Monitor decomposition above 150°C (similar nitroaromatics exhibit exothermic peaks via DSC) .
Advanced Research Questions
Q. How can computational modeling resolve conflicting spectroscopic data?
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict NMR chemical shifts and compare with experimental data. Discrepancies in ¹H/¹³C shifts > 0.5 ppm suggest conformational flexibility .
- Reaction Mechanism Studies : Simulate nitration pathways using Gaussian to identify intermediates and transition states, clarifying regioselectivity .
Q. What intermolecular interactions dominate its crystal packing?
- Non-covalent Forces : C–H···F (2.3–2.5 Å) and C–H···O (2.5–2.7 Å) interactions stabilize layers. π-π stacking (3.7 Å) between nitrobenzene rings is weaker than van der Waals contacts .
- Thermodynamic Impact : Lattice energy calculations (DREIDING force field) reveal C–H···F contributes ~5 kJ/mol per interaction, influencing melting points .
Q. How does the chloro(difluoro)methoxy group influence electronic properties?
- Electron-Withdrawing Effect : The -O-CF₂Cl group reduces electron density at the benzene ring (Hammett σₚ ≈ 0.6), enhancing nitro group reactivity toward nucleophilic substitution.
- DFT Analysis : LUMO localization on the nitro group (-2.5 eV) confirms electrophilic character, critical for designing further functionalization .
Q. What strategies validate purity in trace-level synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
